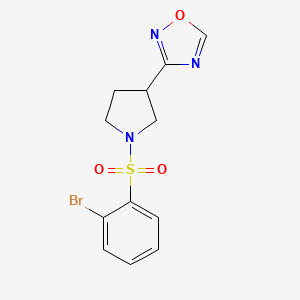
3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The bromophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the bromine atom could potentially make the compound heavier and more polar .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing the 1,2,4-oxadiazole moiety have been extensively researched due to their potential antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive properties. The synthesis and study of such compounds, particularly focusing on their anticancer activities, have revealed that the nature of substituents on the tetrahydropyridine (THP) ring system plays a crucial role in determining their pharmacological activities. Specifically, the incorporation of a THP moiety alongside the 1,3,4-oxadiazole derivatives has shown to enhance their biological activity, indicating their potential as novel anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Studies
The 1,3,4-Oxadiazole bearing compounds also exhibit significant antimicrobial and antifungal activities. Their ability to inhibit pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri has been demonstrated, offering a basis for developing new bactericides for managing plant bacterial diseases. This indicates the importance of such compounds in agricultural science, potentially providing new solutions for crop protection (Wang et al., 2016).
Coordination Complexes and Material Science Applications
Research has also extended into the formation of coordination complexes with metals such as Cd(II), Co(II), Ni(II), and Pb(II) using 1,3,4-oxadiazole derivatives. These complexes have been characterized and studied for their structural properties, indicating a significant pH effect on the assembly of Cd(II) complexes. Such studies not only contribute to the field of inorganic chemistry but also to material science, exploring the potential of these complexes in various applications including catalysis, optical materials, and more (Li et al., 2010).
Catalysis and Green Chemistry
The development of magnetically separable catalysts based on graphene oxide anchored sulfonic acid for the synthesis of complex heterocyclic compounds represents a significant advancement in the field of green chemistry. Such catalysts demonstrate high efficiency and recyclability in the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the role of 1,3,4-oxadiazole derivatives in promoting sustainable and eco-friendly chemical processes (Zhang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJKONVBJQEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)


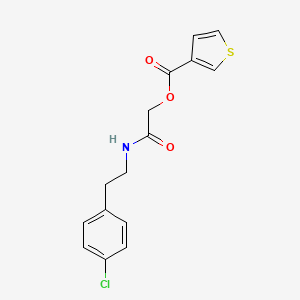
![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)
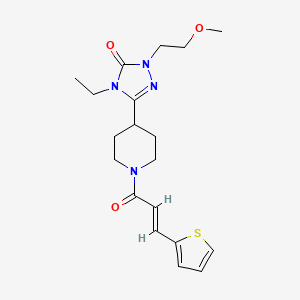
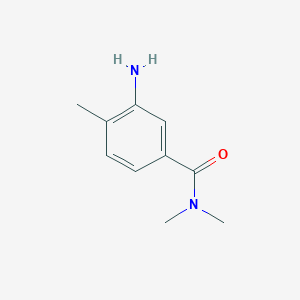
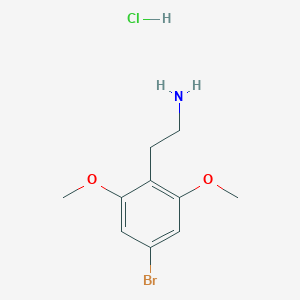
![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)
![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)
